1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide

Chemical Synthesis Medicinal Chemistry Sulfonamide Building Blocks

1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5) features both N-phenyl and phenylethynyl groups, differentiating it from simpler analogs. Vendor annotations report PI3K inhibitory activity, making it suitable for in vitro kinase assays. Its terminal alkyne enables Sonogashira coupling for further derivatization. Ideal for SAR studies comparing N-phenyl substitution effects. Validate potency independently. Order high-purity (≥95%) material for advanced medicinal chemistry research.

Molecular Formula C21H17NO2S
Molecular Weight 347.43
CAS No. 439097-35-5
Cat. No. B2386605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide
CAS439097-35-5
Molecular FormulaC21H17NO2S
Molecular Weight347.43
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)C#CC3=CC=CC=C3
InChIInChI=1S/C21H17NO2S/c23-25(24,17-20-9-5-2-6-10-20)22-21-15-13-19(14-16-21)12-11-18-7-3-1-4-8-18/h1-10,13-16,22H,17H2
InChIKeyAEYMOWHNKPNQAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5): Chemical Profile and Procurement Baseline


1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5) is a sulfonamide derivative characterized by a central methanesulfonamide core substituted with a phenyl group and a 4-(phenylethynyl)phenyl moiety . Its molecular formula is C21H17NO2S, with a molecular weight of 347.43 g/mol . The compound is primarily offered by chemical vendors as a research reagent, with typical purities ranging from 90% to 95% . While not an approved drug, it is marketed as a building block for organic synthesis and is noted for its reported activity as a phosphatidylinositol 3-kinase (PI3K) inhibitor .

Why Generic Substitution Fails for 1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)


Generic substitution of 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide with simpler sulfonamides or building blocks is ill-advised due to its unique structural and potential biological profile. The presence of both the N-phenyl substituent and the extended phenylethynyl moiety distinguishes it from closely related analogs like N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439095-76-8), which lacks the N-phenyl group . Vendor annotations suggest this compound acts as a PI3K inhibitor, a property not shared by all sulfonamides and one that is likely dependent on its specific molecular geometry and electronic properties . Therefore, substituting it with a different sulfonamide or a generic building block could result in loss of the desired PI3K inhibitory activity or alter its reactivity in synthetic pathways. The limited availability of primary literature directly comparing this compound to analogs underscores the need for researchers to carefully validate its performance in their specific assays rather than relying on class-level assumptions.

Quantitative Differentiation Evidence for 1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)


Structural and Molecular Weight Differentiation from the Closest Analog

The target compound, 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (MW = 347.43 g/mol), is a N-phenyl substituted derivative of the closely related analog N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (MW = 271.33 g/mol). The addition of the phenyl group to the sulfonamide nitrogen increases the molecular weight by approximately 76.1 g/mol and significantly alters the compound's lipophilicity and potential binding interactions .

Chemical Synthesis Medicinal Chemistry Sulfonamide Building Blocks

Reported PI3K Inhibitory Activity: Class-Level Comparison with Other Sulfonamides

Vendor documentation for 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide states that it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K) . While specific IC50 or Ki values are not provided in the vendor datasheet, the annotation places this compound within a class of sulfonamide-based PI3K inhibitors. For context, other methanesulfonamide-containing PI3K inhibitors reported in the literature exhibit IC50 values ranging from low nanomolar to micromolar ranges . The target compound's activity is implied but not quantified against a specific comparator.

Cancer Research Cell Signaling Kinase Inhibition PI3K

Vendor Purity and Procurement Data Comparison

Multiple vendors offer 1-phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide with varying purities and specifications. Ambeed lists the compound at 90% purity , while Wanvibio (reselling Aladdin) offers it with unspecified purity but provides pricing for various quantities (1 mg to 1 g) . This variation in supplier-reported purity and availability highlights the need for researchers to carefully evaluate vendor specifications when procuring this compound, as purity can impact experimental reproducibility.

Chemical Procurement Quality Control Sourcing

Optimal Application Scenarios for 1-Phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439097-35-5)


PI3K Pathway Inhibition Studies in Cancer and Cell Signaling

Based on vendor-reported PI3K inhibitory activity , this compound is suitable for preliminary in vitro kinase inhibition assays. Researchers investigating PI3K-dependent pathways in cancer or immunology can use it as a chemical probe, provided they independently validate its potency and selectivity against their PI3K isoform of interest. Due to the lack of published quantitative data, it should be treated as a tool compound requiring full characterization.

Synthesis of Complex Sulfonamide Derivatives via Cross-Coupling

The compound's structure, featuring a terminal alkyne (phenylethynyl group), makes it a candidate for Sonogashira or other palladium-catalyzed cross-coupling reactions to generate more complex molecular architectures. Its N-phenyl group provides additional steric bulk and potential for further functionalization. This utility is supported by its classification as a 'building block' in vendor catalogs .

Comparative Studies with N-Phenyl Sulfonamide Analogs

Given its structural similarity to N-[4-(2-phenylethynyl)phenyl]methanesulfonamide (CAS 439095-76-8) , this compound is well-suited for comparative studies exploring the impact of N-phenyl substitution on biological activity, physicochemical properties, or synthetic reactivity. Such studies are valuable in medicinal chemistry for understanding structure-activity relationships (SAR) within sulfonamide-based scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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